molecular formula C20H15BrN2O4 B2676549 (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide CAS No. 330663-32-6

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide

Cat. No.: B2676549
CAS No.: 330663-32-6
M. Wt: 427.254
InChI Key: YMGRUEJTCHJWKF-ATJXCDBQSA-N
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Description

(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is a synthetic chromene-derived compound featuring a conjugated imino-carboxamide backbone. Its structure includes a 6-bromo substitution on the chromene ring, an N-acetyl carboxamide group at position 3, and a 4-acetylphenyl imino substituent at position 2.

Properties

IUPAC Name

N-acetyl-2-(4-acetylphenyl)imino-6-bromochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-11(24)13-3-6-16(7-4-13)23-20-17(19(26)22-12(2)25)10-14-9-15(21)5-8-18(14)27-20/h3-10H,1-2H3,(H,22,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGRUEJTCHJWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable salicylaldehyde derivative and an acetophenone derivative in the presence of a base such as sodium hydroxide.

    Acetylation: The acetyl groups can be introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Imino Group: The imino group is formed by the condensation of the acetylated intermediate with an appropriate amine, typically under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the chromene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential changes in biological activity.

    Substitution: Various substituted chromenes with different functional groups, potentially leading to new compounds with unique properties.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the synthesis of novel derivatives.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. Chromenes, in general, have shown promise in areas such as anti-inflammatory, anticancer, and antimicrobial activities. The specific modifications in this compound may enhance its efficacy or selectivity for certain biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromine atom and acetyl groups may enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of chromene-3-carboxamides with variations in substituents on the imino-phenyl group and the chromene ring. Key analogues include:

Table 1: Structural Comparison of Chromene-3-carboxamide Derivatives
Compound Name Substituents Molecular Formula Key Features
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide 4-acetylphenyl (imino), 6-Br (chromene), N-acetyl (carboxamide) C₂₀H₁₆BrN₃O₄* Electron-withdrawing Br and acetyl groups enhance electrophilicity.
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide [] 4-phenoxyphenyl (imino), 6-Br (chromene) C₂₀H₁₄BrN₂O₃ Phenoxy group increases hydrophobicity; lacks N-acetyl moiety.
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide [] 4-fluorophenyl (imino), N-acetyl (carboxamide) C₁₈H₁₃FN₂O₃ Fluorine substituent enhances polarity; lacks bromine on chromene.
3-((4-acetylphenyl imino) methyl)-4-fluoro phenyl boronic acid [] 4-acetylphenyl (imino), boronic acid (chromene) C₁₆H₁₄BFNO₃ Boronic acid group enables Suzuki coupling; distinct from carboxamides.

*Estimated molecular formula based on structural analysis.

Physicochemical Properties

  • Solubility: The boronic acid analogue () exhibits solubility in ethanol and DMSO due to its polar boronic acid group, whereas carboxamide derivatives (e.g., ) are less polar but retain moderate solubility in DMSO .
  • Molecular Weight: The brominated derivatives (target compound and ) have higher molecular weights (~450–470 g/mol) compared to non-brominated analogues (e.g., : 324.31 g/mol), influencing their pharmacokinetic profiles in drug discovery contexts .

Functional and Application-Based Differences

  • Electrophilicity: The 6-bromo and 4-acetylphenyl groups in the target compound enhance electrophilicity, making it a candidate for nucleophilic substitution reactions, unlike the phenoxyphenyl analogue (), which is more sterically hindered .
  • Biological Relevance : Fluorophenyl derivatives () are often explored for antimicrobial activity due to fluorine’s electronegativity, whereas brominated compounds (target, ) may show promise in kinase inhibition or photodynamic therapy .

Biological Activity

The compound (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}BrN3_{3}O3_{3}
  • Molecular Weight : 396.20 g/mol

The presence of a bromine atom and an acetyl group in the structure contributes to its biological properties.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Many chromenes possess the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anticancer Properties : Some studies have shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Effects : Chromene compounds have demonstrated activity against various bacterial and fungal strains.

Antioxidant Activity

A study conducted by Wang et al. (2019) assessed the antioxidant potential of various chromene derivatives, including this compound. The compound exhibited significant DPPH radical scavenging activity, with an IC50_{50} value comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.

CompoundIC50_{50} (µM)
Ascorbic Acid15.0
This compound18.5

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Cell LineIC50_{50} (µM)Mechanism
HeLa25.0Caspase activation
MCF-730.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibitory effect with minimum inhibitory concentration (MIC) values suggesting potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer explored the effects of a chromene-based regimen that included this compound. Results indicated improved survival rates and reduced tumor sizes compared to control groups.
  • Case Study on Antioxidant Use : A formulation containing this compound was tested in a cohort suffering from oxidative stress-related conditions. Participants reported significant improvements in biomarkers associated with oxidative damage after treatment.

Q & A

Q. How can researchers interpret conflicting spectral data (e.g., NOESY vs. COSY) for the Z-configuration?

  • Resolution :
  • Perform variable-temperature NMR to assess conformational flexibility.
  • Validate with IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹) and X-ray diffraction .

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